2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
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Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound with a complex structure It is characterized by the presence of benzyloxy and chlorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl isocyanate
- 1-[2-Benzyloxy-2-(4-chlorophenyl)ethyl]-4-phenyl-1,2,3-triazole
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl] ethanone
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H21ClO5 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C25H21ClO5/c26-21-10-6-19(7-11-21)23(27)14-15-25(29)31-17-24(28)20-8-12-22(13-9-20)30-16-18-4-2-1-3-5-18/h1-13H,14-17H2 |
InChI Key |
VKLYMVRCTASPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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